molecular formula C8H8N2O2 B11916797 Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate

Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate

Cat. No.: B11916797
M. Wt: 164.16 g/mol
InChI Key: JYJIWVVBJWMBTJ-UHFFFAOYSA-N
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Description

Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a pyrrole ring fused with another pyrrole ring, forming a bicyclic system. This compound has a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO catalyzing the final cyclization step .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)6-4-5-2-3-9-7(5)10-6/h2-4,9-10H,1H3

InChI Key

JYJIWVVBJWMBTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)NC=C2

Origin of Product

United States

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